(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol
Description
The compound (1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol is a bicyclic heterocycle featuring a pyrazolo-pyridine core with a hydroxymethyl substituent at position 3 and a methyl group at position 1. Its hydrochloride salt (CAS: 1227465-76-0) has a molecular formula of C₈H₁₄ClN₃O and a molecular weight of 203.67 g/mol . It is widely utilized as a building block in medicinal chemistry, particularly for combinatorial synthesis and scale-up of lead compounds due to its availability in high purity (>95%) and multi-gram quantities . The dihydrochloride form (CAS: 1269106-56-0) is also commercially available, offering enhanced solubility for aqueous applications .
Properties
IUPAC Name |
(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-11-8-2-3-9-4-6(8)7(5-12)10-11/h9,12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGJXWZYCCJXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine with formaldehyde in the presence of a reducing agent to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems .
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
- Hydrophilicity : The target compound’s hydroxymethyl group increases polarity compared to lipophilic analogues (e.g., 3-phenyl derivatives), improving solubility in polar solvents .
- Salt Forms : The hydrochloride and dihydrochloride salts of the target compound enhance stability and solubility, critical for formulation and in vitro testing .
Key Takeaways
- The pyrazolo[4,3-c]pyridine core is a privileged scaffold in drug discovery, with substituent flexibility enabling diverse applications.
- The hydroxymethyl group in the target compound optimizes solubility, making it ideal for further derivatization.
- Structural variations (e.g., aryl, ketone, or amine substituents) correlate with distinct biological activities, underscoring the importance of rational design in medicinal chemistry.
Biological Activity
The compound (1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol is a member of the pyrazolo[4,3-c]pyridine family, which has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : CHNO
- Molecular Weight : 168.21 g/mol
- CAS Number : 1228878-69-0
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of pyrazolo[4,3-c]pyridines against various cancer cell lines. For instance:
- Cytotoxicity in Leukemia Cells : A derivative of the compound demonstrated significant cytotoxicity with an IC value of 0.70 ± 0.14 μM against HL60 (acute erythroid leukemia) cells. Other derivatives exhibited IC values ranging from 0.90 to 3.30 μM across different leukemia cell lines (HEL and K562) .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Derivative 4g | HL60 | 0.70 ± 0.14 |
| Derivative 4g | HEL | 1.00 ± 0.42 |
| Derivative 4k | K562 | 0.92 ± 0.32 |
The mechanism behind the cytotoxic activity is attributed to the structural features of pyrazolo[4,3-c]pyridines that allow for interaction with cellular targets involved in proliferation and survival pathways. The presence of specific substituents on the pyrazole ring significantly influences activity, with fluorinated groups enhancing metabolic stability and selectivity against tumor cells .
Selectivity and Toxicity
Notably, compound 4g showed a high selectivity index (>25-fold) as it exhibited low cytotoxicity (IC μM) in normal Vero cells, indicating a favorable therapeutic window for potential clinical applications .
Study on Structural Variations
A study investigating various structural modifications on pyrazolo[4,3-c]pyridines revealed that:
Q & A
Basic: What synthetic methodologies are recommended for preparing (1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol?
Answer:
A robust route involves alkylation of the pyrazolo-pyridine core using NaH as a base and 2-bromopropane as an alkylating agent in tetrahydrofuran (THF) at controlled temperatures (e.g., 273 K to room temperature). Recrystallization from ethanol yields high-purity crystals, as demonstrated for structurally analogous compounds . For derivatives like the dihydrochloride salt, post-synthetic treatment with HCl in methanol is effective .
Basic: What spectroscopic and crystallographic techniques are optimal for characterizing this compound?
Answer:
- X-ray crystallography : Monoclinic crystal systems (space group P2₁/c) are commonly observed for related pyrazolo-pyridine derivatives, with lattice parameters (e.g., a = 13.017 Å, β = 115.76°) refined using SHELXL .
- NMR spectroscopy : Proton environments (e.g., methyl groups on the pyrazole ring) are resolved in CDCl₃ or DMSO-d₆.
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 227.0416 for C₈H₁₅Cl₂N₃O derivatives) .
Advanced: How do substituent modifications on the pyrazole ring influence biological activity?
Answer:
Hydrophobic substituents on the pyrazole ring enhance enzyme inhibitory activity. For example, tert-butyl and isopropyl groups improve binding to Mycobacterium tuberculosis pantothenate synthetase (IC₅₀ = 90 nM), while polar groups reduce potency . In contrast, Factor Xa inhibition (e.g., anticoagulant activity) is modulated by aryl and carboxamide substituents, as seen in apixaban intermediates .
Advanced: What experimental strategies resolve contradictions in crystallographic data refinement?
Answer:
- Use SHELX programs (e.g., SHELXL) to refine displacement parameters and handle twinning or high thermal motion in the pyrazole ring. For example, hydrogen atoms are placed geometrically with Uiso = 1.2–1.5×Ueq of parent atoms .
- Validate bond lengths/angles against databases (e.g., maximum deviation ≤ 0.01 Å for planar groups) .
Advanced: How can catalytic systems optimize the synthesis of pyrazolo-pyridine scaffolds?
Answer:
Heterogeneous acid catalysts (e.g., AC-SO₃H ) enable efficient multicomponent reactions. For example, AC-SO₃H catalyzes cyclocondensation of phenylhydrazine, aldehydes, and malononitrile to form pyrano-pyrazole intermediates, which are further functionalized with amines to yield target scaffolds .
Basic: What are the stability and storage considerations for this compound?
Answer:
The free base and hydrochloride salts are hygroscopic. Store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid prolonged exposure to light or moisture, which can degrade the tetrahydro-pyridine ring .
Advanced: What computational tools predict the compound’s conformational dynamics in solution?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model torsional angles in the pyrazolo-pyridine core. Molecular dynamics simulations (MD) with explicit solvent (e.g., water/methanol) reveal hydrogen-bonding interactions between the methanol group and solvent molecules .
Advanced: How does the compound interact with biological targets like Toll-like receptors (TLRs)?
Answer:
Derivatives with bicyclic substituents (e.g., morpholine-carboxamide groups) show selective TLR7/8 inhibition. Docking studies indicate hydrogen bonding between the methanol group and Asp543 in TLR8’s binding pocket, while hydrophobic moieties occupy adjacent subpockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
